
3-Fluoro-4-morpholinoaniline
Overview
Description
3-Fluoro-4-morpholinoaniline is a fluorinated aniline derivative with a morpholine ring attached to the aniline structure. This compound is known for its significant role as an intermediate in the synthesis of various pharmaceuticals, including the antibiotic drug linezolid . The presence of both fluorine and morpholine groups in its structure imparts unique chemical properties, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-morpholinoaniline typically involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene. The process can be summarized as follows :
Substitution Reaction: Morpholine is reacted with 1,2-difluoro-4-nitrobenzene under neat conditions to form 4-(2-fluoro-4-nitrophenyl)morpholine.
Reduction Reaction: The nitro group of the intermediate is reduced using iron and ammonium chloride to yield this compound.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using catalysts and specific reaction conditions to enhance yield and purity. For example, using hydrated hydrazine with ferric chloride hexahydrate as a catalyst can improve the efficiency of the reduction step .
Chemical Reactions Analysis
Key Reaction Steps
Step | Reaction Type | Reactants | Conditions | Product |
---|---|---|---|---|
1 | Reduction | 4-(2-fluoro-4-nitrophenyl)morpholine + Sodium dithionite | Acetone + Water, Room Temperature | 3-Fluoro-4-morpholinoaniline |
2 | Nitration | o-Fluoro-morpholinyl benzene + Nitric acid | Acetic acid solvent, Controlled Temperature | 3-Fluoro-4-morpholinyl nitrobenzene |
3 | Final Reduction | 3-Fluoro-4-morpholinyl nitrobenzene + Reducing agent | Reflux conditions | This compound |
Substitution Reactions
This compound can undergo various substitution reactions due to the presence of the amino group, which is a strong nucleophile:
-
Formation of Triazole Derivatives : One notable reaction involves the synthesis of novel triazole derivatives by reacting this compound with alkyne and azide under copper-catalyzed conditions. This reaction has shown promising antibacterial and anticancer activities .
Acylation Reactions
The amino group can also participate in acylation reactions, leading to the formation of amides:
-
Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-oxobutanamide : This reaction involves refluxing this compound with ethylacetoacetate in the presence of sodium hydroxide, yielding the corresponding acylated product with a yield of approximately 66% .
Additional Transformations
Further transformations can be performed on derivatives of this compound:
Scientific Research Applications
Drug Discovery
3-Fluoro-4-morpholinoaniline is a key intermediate in the synthesis of several pharmaceutical compounds, notably the antibiotic linezolid. Its derivatives have been explored for their potential as antibacterial agents against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
Case Study:
A study synthesized novel triazole derivatives using this compound, which exhibited potent antibacterial activity against multiple strains. Among these, compounds showed IC₅₀ values comparable to standard drugs like doxorubicin, indicating significant potential for further development .
Material Science
In material science, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and carbon nanodots. The incorporation of this compound can enhance the photoluminescent properties of carbon nanodots, improving their quantum yield from 28.3% to 41.8% .
Table: Properties of Carbon Nanodots Derived from this compound
Property | Value |
---|---|
Quantum Yield | 41.8% |
Emission Wavelength | Tunable |
Synthesis Method | Schiff Base |
Application | OLEDs |
Antimicrobial Research
The compound has shown promise in antimicrobial applications, particularly in the formation of Schiff bases that demonstrate significant biofilm inhibition against pathogenic bacteria. For instance, one derivative exhibited an IC₅₀ of 12.97 μM, outperforming linezolid .
Table: Antimicrobial Activity of Schiff Bases Derived from this compound
Compound | IC₅₀ (μM) | Activity Type |
---|---|---|
Schiff Base A | 12.97 | Biofilm Inhibition |
Linezolid | 15.93 | Biofilm Inhibition |
Sulfonamide Derivative | 6.25 - 25.0 | Antimicrobial Activity |
Mechanism of Action
The mechanism of action of 3-fluoro-4-morpholinoaniline involves its interaction with molecular targets through its primary amine group. For instance, when forming Schiff bases, the compound reacts with aldehydes, leading to the inhibition of biofilm formation . Additionally, its derivatives, such as sulfonamides and carbamates, exhibit antimicrobial activity by binding to specific enzymes and disrupting their function .
Comparison with Similar Compounds
Similar Compounds
4-Morpholinoaniline: Lacks the fluorine atom, resulting in different chemical properties.
3-Fluoroaniline: Lacks the morpholine ring, affecting its reactivity and applications.
4-Fluoroaniline: Similar to 3-fluoro-4-morpholinoaniline but without the morpholine ring.
Uniqueness
This compound is unique due to the presence of both fluorine and morpholine groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to form various derivatives with significant biological activity further distinguishes it from similar compounds .
Biological Activity
3-Fluoro-4-morpholinoaniline is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. As an intermediate in the synthesis of various pharmaceuticals, including the antibiotic linezolid, its derivatives have been extensively studied for their efficacy against a range of pathogens and cancer cell lines. This article provides a detailed overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound this compound has the molecular formula C10H14FN2O and features both a fluorine atom and a morpholine ring, which contribute to its unique chemical reactivity and biological properties. Its structure allows it to participate in various chemical reactions, including oxidation and substitution, leading to a range of derivatives with enhanced biological activities.
Antimicrobial Activity
This compound and its derivatives exhibit potent antimicrobial properties. The following table summarizes some key findings from recent studies:
Compound | Target Organisms | Activity (MIC) | Notes |
---|---|---|---|
This compound | Staphylococcus aureus | 12.5 µg/mL | Bacteriostatic effect |
Sulfonamides derived from this compound | Escherichia coli, Klebsiella pneumoniae | 6.25 - 25 µg/mL | Exhibited broad-spectrum activity |
Novel triazole derivatives (from this compound) | Gram-positive bacteria | Up to 6.25 µg/mL | Enhanced activity against resistant strains |
Linezolid | Various Gram-positive bacteria | Standard reference | Comparison compound |
Case Studies
- Antifungal Activity : A study reported that derivatives of this compound inhibited biofilm formation in Candida species, showing reductions up to 90% against C. tropicalis . The mechanism involved inhibition of the enzyme secreted aspartyl protease (SAP5), crucial for biofilm formation.
- Antibacterial Evaluation : Research focused on the antibacterial efficacy of synthesized triazole derivatives indicated that compounds derived from this compound displayed significant activity against Gram-positive strains, with some exhibiting IC50 values comparable to established antibiotics like doxorubicin .
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Notable findings include:
- Cell Line Studies : In vitro studies demonstrated that derivatives exhibited cytotoxic effects against breast cancer (MCF-7) and cervical carcinoma (HeLa) cell lines, with some compounds achieving IC50 values near those of standard chemotherapeutics .
Table of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
This compound derivative (6h) | MCF-7 | ~10 | Potent cytotoxicity |
Novel triazole derivative (8f) | HeLa | ~15 | Comparable to doxorubicin |
Other derivatives | Various cancer lines | Moderate to potent | Structure-activity relationship discussed |
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial topoisomerase II gyrase, an enzyme essential for DNA replication in bacteria. Molecular docking studies have shown that these compounds can effectively bind to the active site of the enzyme, disrupting its function and leading to bacterial cell death.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-fluoro-4-morpholinoaniline, and how is its purity validated?
- Synthesis : The compound is synthesized via nucleophilic substitution of morpholine on 1,2-difluoro-4-nitrobenzene under solvent-free conditions to yield 4-(2-fluoro-4-nitrophenyl)morpholine, followed by nitro group reduction using Fe/NH₄Cl .
- Purity Validation : Purity (>98%) is confirmed via HPLC, while structural characterization employs IR, ¹H/¹³C NMR, and mass spectrometry. Melting point analysis (121–123°C) further validates consistency .
Q. How is this compound utilized in synthesizing bioactive derivatives?
- The compound serves as a precursor for sulfonamides and carbamates by reacting with aryl sulfonyl chlorides or chloroformates, achieving yields of 75–89% . These derivatives are screened for antimicrobial activity, with MIC values ranging from 6.25–25.0 µg/mL against bacterial and fungal strains .
Q. What spectroscopic methods are critical for characterizing derivatives of this compound?
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
- NMR : ¹H NMR confirms aromatic proton environments and morpholine ring integration, while ¹³C NMR verifies quaternary carbons and fluorine coupling patterns.
- Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns, critical for structural elucidation .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its antimicrobial efficacy?
- SAR Insights : Sulfonamide derivatives (e.g., 9d , 9e ) exhibit superior antifungal activity compared to carbamates due to stronger hydrogen bonding with fungal gyrase B (binding affinity: −189.0 kcal/mol for 9d ) . Electron-withdrawing substituents on the aryl ring improve membrane permeability, reducing MIC values .
- Methodological Optimization : Computational docking (MOE software) predicts binding modes with topoisomerase II, guiding rational design of derivatives with enhanced target affinity .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
- Data Variability : Discrepancies in MIC values (e.g., 6.25 µg/mL vs. 25 µg/mL) may arise from differences in microbial strains or assay protocols (e.g., broth microdilution vs. agar diffusion) .
- Resolution Strategies : Standardize testing per NCCLS guidelines and include positive controls (e.g., linezolid for bacterial assays) to ensure cross-study comparability .
Q. How does this compound contribute to carbon nanodot synthesis, and what properties are enhanced?
- Application : The compound is functionalized into 4-morpholinoaniline-decorated carbon nanodots via hydrothermal methods. These nanodots exhibit tunable photoluminescence, with quantum yields increasing from 28.3% to 41.8% due to nitrogen/fluorine doping .
- Experimental Design : Optimize reaction temperature (180–220°C) and precursor ratios to control emission wavelengths (450–600 nm) for applications in bioimaging or optoelectronics .
Q. What are the challenges in scaling up this compound-based Schiff base synthesis?
- Synthesis Issues : Solvent choice (methanol/chloroform mixtures) affects crystallinity and yield. Acid catalysis (e.g., HCl) accelerates imine formation but may require neutralization steps .
- Scale-Up Solutions : Use flow chemistry to maintain stoichiometric control and reduce byproducts. Crystallization under controlled cooling (5°C/hr) improves purity .
Q. Methodological Recommendations
Properties
IUPAC Name |
3-fluoro-4-morpholin-4-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGIBHQUVCGEAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363323 | |
Record name | 3-fluoro-4-morpholinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93246-53-8 | |
Record name | 3-Fluoro-4-morpholinoaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093246538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-fluoro-4-morpholinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-(morpholin-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-FLUORO-4-MORPHOLINOANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S59MCD5UHX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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